molecular formula C10H11N3O B11478303 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol

2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11478303
M. Wt: 189.21 g/mol
InChI Key: FRCXMIOQFPFWKQ-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol is a heterocyclic compound that features a triazole ring fused with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), followed by the addition of a methylating agent like iodomethane . The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated phenol derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties . Additionally, the phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both the triazole and phenol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(2,5-dimethyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C10H11N3O/c1-7-11-10(13(2)12-7)8-5-3-4-6-9(8)14/h3-6,14H,1-2H3

InChI Key

FRCXMIOQFPFWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2O)C

Origin of Product

United States

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